18alpha-Glycyrrhetinic acid

Catalog No.
S573256
CAS No.
1449-05-4
M.F
C30H46O4
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
18alpha-Glycyrrhetinic acid

CAS Number

1449-05-4

Product Name

18alpha-Glycyrrhetinic acid

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1

InChI Key

MPDGHEJMBKOTSU-JNYFVOPZSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Synonyms

12, Po, Acid, Glycyrrhetic, Acid, Glycyrrhetinic, Acid, Rhetinic, Acid, Uralenic, Arthrodont, Enoxolone, Glyciram, Glycyram, Glycyrrhetic Acid, Glycyrrhetinic Acid, Jintan, Po 12, Rhetinic Acid, Uralenic Acid

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Anti-inflammatory and Antiviral Properties

18α-GA exhibits anti-inflammatory effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. This enzyme plays a crucial role in regulating the activity of cortisol, a stress hormone linked to inflammation. Additionally, studies suggest 18α-GA may possess antiviral properties against various viruses, including influenza and hepatitis C [, ].

Liver Protection

Research suggests 18α-GA might play a role in protecting the liver from damage. Studies have shown its ability to inhibit the proliferation of hepatic stellate cells (HSCs), which contribute to liver fibrosis, a condition characterized by excessive scar tissue formation []. However, further research is needed to determine its effectiveness in treating liver diseases.

Cancer Research

18α-GA has been investigated for its potential anti-cancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines []. However, its efficacy and safety in humans require further investigation and clinical trials.

Other Potential Applications

Research is ongoing to explore other potential applications of 18α-GA, including:

  • Neuroprotective effects: Studies suggest 18α-GA may offer neuroprotective benefits against neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Antimicrobial activity: 18α-GA has shown potential antibacterial and antifungal properties, warranting further exploration.

18alpha-Glycyrrhetinic acid is a bioactive triterpenoid derived from glycyrrhizic acid, primarily found in the root of the licorice plant (Glycyrrhiza glabra). This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. Its structure consists of a pentacyclic triterpenoid framework, characterized by a unique arrangement of carbon atoms and functional groups that contribute to its biological effects and chemical reactivity.

18α-GA exhibits various mechanisms of action depending on the cellular context. Here are some key areas of research:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): 18α-GA can inhibit 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol. This suggests potential in regulating cortisol levels [].
  • Proteasome Activation and Apoptosis Induction: Studies indicate 18α-GA might activate the proteasome, a cellular machinery for protein degradation, and induce apoptosis (programmed cell death) in certain cell lines [].
  • Anti-inflammatory Activity: 18α-GA might possess anti-inflammatory properties by inhibiting the NF-kB pathway, a key signaling cascade involved in inflammation [].

While 18α-GA is generally considered safe for consumption in small amounts found in licorice, high doses can lead to adverse effects like:

  • Increased blood pressure: Excessive licorice consumption due to 18α-GA can cause hypertension (high blood pressure) [].
  • Electrolyte imbalance: 18α-GA can interfere with potassium levels, leading to electrolyte imbalance [].

18alpha-Glycyrrhetinic acid undergoes several chemical transformations, which can be categorized into three main types:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide, which can modify the compound to enhance its biological activity.
  • Reduction: In this process, reducing agents such as sodium borohydride and lithium aluminum hydride are employed to convert ketones or aldehydes into alcohols, thereby altering the compound's functional groups.
  • Substitution: Substitution reactions involve replacing one atom or group in the molecule with another. This can be achieved using alkyl halides or acyl chlorides under acidic or basic conditions, resulting in various derivatives that may exhibit improved pharmacological properties .

The biological activity of 18alpha-Glycyrrhetinic acid is extensive:

  • Anti-inflammatory Effects: It inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, both key players in inflammatory processes. Additionally, it suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial for inflammation regulation .
  • Antioxidant Properties: The compound activates the nuclear factor erythroid 2-related factor 2 pathway, enhancing cellular defenses against oxidative stress .
  • Anticancer Activity: Studies have shown that 18alpha-Glycyrrhetinic acid can inhibit the proliferation of various cancer cell lines and induce apoptosis through modulation of multiple signaling pathways .

The synthesis of 18alpha-Glycyrrhetinic acid can be achieved through several methods:

  • From Glycyrrhizic Acid: The most common synthetic route involves treating glycyrrhizic acid with a methanolic solution of hydrochloric acid. This process yields a mixture of 18alpha- and 18beta-glycyrrhetinic acids, which can be separated using chromatography .
  • Alkaline Hydrolysis: Another method includes hydrolyzing the methyl ester derivatives of glycyrrhetinic acids under alkaline conditions to produce pure 18alpha-Glycyrrhetinic acid with high yield and low impurities .
  • Industrial Production: For large-scale production, optimized reaction conditions are employed to enhance yield and purity while utilizing industrial-grade reagents and equipment .

18alpha-Glycyrrhetinic acid has numerous applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is used in formulations aimed at treating chronic inflammatory diseases and conditions associated with oxidative stress.
  • Cosmetics: Its ability to modulate skin inflammation makes it a valuable ingredient in skincare products aimed at reducing redness and irritation.
  • Food Industry: As a natural flavoring agent derived from licorice, it is used in various food products for its sweetening properties without significant caloric content.

Research has demonstrated that 18alpha-Glycyrrhetinic acid interacts with various cellular targets:

  • It inhibits multiple signaling pathways involved in inflammation and cellular stress responses.
  • Studies indicate its potential to enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .
  • The compound also shows promise in protecting against genotoxicity induced by environmental toxins through its antioxidant mechanisms .

Several compounds share structural similarities with 18alpha-Glycyrrhetinic acid. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
18beta-Glycyrrhetinic AcidDifferent configuration at C18Less potent anti-inflammatory effects
Glycyrrhizic AcidGlycosylated formStronger sweetening properties
BetulinLacks hydroxyl groupsKnown for antiviral properties
Oleanolic AcidDifferent triterpenoid structureExhibits hepatoprotective effects

Uniqueness of 18alpha-Glycyrrhetinic Acid

The uniqueness of 18alpha-Glycyrrhetinic acid lies in its specific configuration at carbon 18, which significantly influences its biological activity compared to other similar compounds. Its ability to effectively inhibit inflammatory pathways while providing protective effects against oxidative stress sets it apart as a valuable therapeutic agent in both pharmaceutical and cosmetic applications.

PropertyValue/DescriptionSource
CAS Number1449-05-4
Molecular FormulaC₃₀H₄₆O₄
Molecular Weight470.68 g/mol
Melting Point331–333°C
SolubilitySlightly soluble in DMSO, methanol
pKa4.71 ± 0.70 (predicted)
InChIMPDGHEJMBKOTSU-JNYFVOPZSA-N

Structural Features:

  • Oleanane backbone: Seven methyl groups, an α,β-unsaturated ketone, and a carboxylic acid.
  • Stereochemistry: α-configuration at C-18 distinguishes it from 18β-GA.

Key Structural Features

PropertyValueReference
Molecular FormulaC₃₀H₄₆O₄ [1] [2]
Molecular Weight470.68 g/mol [1] [2]
Heavy Atoms34 [10]
Rings5 [10]
Aromatic Rings0 [10]
Rotatable Bonds1 [10]
Hydrogen Bond Donors2 [10]
Hydrogen Bond Acceptors4 [10]

Chemical Nomenclature and Identifiers

The systematic nomenclature of 18alpha-Glycyrrhetinic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex stereochemical configuration [1] [14]. The compound is officially designated as (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid [1] [14].

Alternative systematic names include (18α)-3β-Hydroxy-11-oxoolean-12-en-30-oic acid [3] [10] and 3β-Hydroxy-11-oxo-18α,20β-olean-12-en-29-oic acid [2] [3]. These names reflect the specific stereochemical configuration at carbon positions 18 and 20, which distinguish this compound from its 18β stereoisomer [3] [15].

Registry Numbers and Database Identifiers

Identifier TypeValueReference
Chemical Abstracts Service Number1449-05-4 [1] [2]
European Community Number215-907-9 [1] [2]
UNIIX6NYL2CP2E [1] [4]
ChEMBL IDCHEMBL454067 [1] [3]
HMDB IDHMDB0034517 [1]
Lipid Maps IDLMPR0106150026 [1] [10]
InChI KeyMPDGHEJMBKOTSU-PMTKVOBESA-N [1] [10]

Common Synonyms and Alternative Names

The compound is known by numerous synonyms in scientific literature [1] [3] [4]. Primary alternative names include 18α-Glycyrrhetic acid, 18-Isoglycyrrhetinic acid, and beta-Glycyrrhetinic acid [1] [3]. Additional designations encompass 18a-Glycyrrhetinic acid, Isoglycyrrhetinic acid, and 3-beta-Hydroxy-11-oxo-18-alpha-olean-12-en-30-oic acid [1] [3].

Stereochemical Configuration

The stereochemical configuration of 18alpha-Glycyrrhetinic acid is critically important in distinguishing it from the 18β stereoisomer [9]. The "18α" designation specifically refers to the stereochemistry at the C-18 position, which creates a trans junction between the D and E rings of the pentacyclic structure [9].

Crystallographic analysis reveals significant conformational differences between the 18α and 18β forms [9]. The trans junction of the D/E rings in the 18α configuration results in distinct three-dimensional arrangements compared to the cis junction found in the 18β isomer [9]. These structural differences manifest in altered torsion angles within the unsaturated C ring, with some angles differing by more than ten degrees between the two stereoisomers [9].

Ring Conformation Analysis

The ABCD region of 18alpha-Glycyrrhetinic acid exhibits reduced convexity compared to the 18β isomer [9]. This conformational difference is smaller than that observed in typical steroid configurations, indicating unique structural characteristics specific to the 18α stereoisomer [9]. The unsaturated C ring displays particular conformational variations that contribute to the distinct biological activities exhibited by each stereoisomer [9] [27].

Research demonstrates that these stereochemical differences translate into varied physiological actions [9] [27]. The 18α configuration shows enhanced anti-inflammatory activity compared to the 18β form in experimental models [27]. This activity difference can be attributed to the D/E trans conformation that characterizes the 18α stereoisomer [27].

Molecular Representations

String Representations

The InChI representation of 18alpha-Glycyrrhetinic acid is InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,22+,23-,26-,27+,28+,29-,30-/m1/s1 [1] [10]. This notation provides complete structural information including stereochemical configurations at all chiral centers [1] [10].

The SMILES notation is represented as CC1(C)C@@HCC[C@@]2(C)[C@@]1([H])CC[C@]3(C)[C@]2([H])C(=O)C=C4[C@@]5([H])CC@(C)CC[C@]5(C)CC[C@@]34C [2] [5]. This simplified molecular-input line-entry system allows for computational analysis and database searching [2] [5].

Physicochemical Properties

PropertyValueReference
LogP6.57-6.70 [10] [23]
Topological Polar Surface Area74.60 Ų [10] [23]
Van der Waals Molecular Volume493.00 ų [10]
Molar Refractivity133.58 [10]
Density1.1±0.1 g/cm³ [23]
Exact Mass470.339611 [10] [23]

Physical Properties

18alpha-Glycyrrhetinic acid exists as a white to off-white crystalline solid at room temperature [4] [5]. The compound exhibits a melting point range of 331-333°C, indicating high thermal stability [4] [23]. The boiling point is estimated at 588.3±50.0°C at 760 mmHg, though decomposition may occur before reaching this temperature [23].

The compound demonstrates limited water solubility, being practically insoluble in aqueous solutions [7] [20]. However, it shows good solubility in organic solvents including ethanol (approximately 30 mg/mL), dimethyl formamide (approximately 30 mg/mL), and dimethyl sulfoxide (approximately 20 mg/mL) [20] [24]. This solubility profile is consistent with its lipophilic nature, as indicated by the high LogP value of 6.57-6.70 [10] [23].

Optical and Spectroscopic Properties

The compound exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 248 nm [20] [21]. This absorption is attributed to the α,β-unsaturated ketone system present in the molecular structure [20] [21]. The optical rotation properties reflect the chiral nature of the molecule, with specific rotation values dependent on solvent and concentration conditions [22].

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.33960994 g/mol

Monoisotopic Mass

470.33960994 g/mol

Heavy Atom Count

34

Melting Point

330 - 335 °C

UNII

X6NYL2CP2E

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Enoxolone is a pentacyclic triterpenoid aglycone metabolite of glycyrrhizin, which is a product of the plant Glycyrrhiza glabra (licorice), with potential expectorant, and gastrokinetic activities. After administration, enoxolone inhibits the metabolism of prostaglandins by both 15-hydroxyprostaglandin dehydrogenase [NAD(+)] and prostaglandin reductase 2. Therefore, this agent potentiates the activity of prostaglandin E2 and F2alpha, which inhibits gastric secretion while stimulating pancreatic secretion and the secretion of intestinal and respiratory mucus, leading to increased intestinal motility and antitussive effects. Additionally, this agent inhibits 11 beta-hydroxysteroid dehydrogenase and other enzymes involved in the conversion of cortisol to cortisone in the kidneys.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX10 - Enoxolone

Pictograms

Irritant

Irritant

Other CAS

1449-05-4

Wikipedia

Enoxolone

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)-: ACTIVE

Dates

Modify: 2023-08-15

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